1-Chloro-7-iodonaphthalene
CAS No.:
Cat. No.: VC15902728
Molecular Formula: C10H6ClI
Molecular Weight: 288.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClI |
|---|---|
| Molecular Weight | 288.51 g/mol |
| IUPAC Name | 1-chloro-7-iodonaphthalene |
| Standard InChI | InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
| Standard InChI Key | RUDVLXBWODXHQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
1-Chloro-7-iodonaphthalene belongs to the class of dihalogenated naphthalenes, where the chlorine and iodine atoms occupy specific positions on the bicyclic aromatic framework. The compound’s IUPAC name, 1-chloro-7-iodonaphthalene, reflects the numbering of substituents according to IUPAC nomenclature rules. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.51 g/mol | |
| CAS Number | Not explicitly listed | - |
| SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)Cl | |
| InChIKey | RUDVLXBWODXHQX-UHFFFAOYSA-N |
The naphthalene backbone consists of two fused benzene rings, with the chlorine atom at position 1 and the iodine atom at position 7. This substitution pattern minimizes steric hindrance compared to ortho-substituted isomers, thereby influencing reactivity in cross-coupling reactions.
Comparative Analysis with Isomers
Halogen positioning significantly alters the physicochemical and electronic properties of dihalogenated naphthalenes. The following table contrasts 1-chloro-7-iodonaphthalene with its structural isomers:
Despite identical molecular weights, differences in halogen electronegativity and steric effects influence reactivity. For instance, iodine’s polarizability enhances its participation in halogen-bonding interactions, while chlorine’s smaller atomic radius reduces steric bulk .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-chloro-7-iodonaphthalene typically involves halogenation or halogen exchange reactions on pre-functionalized naphthalene derivatives. Two primary methods are employed:
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Direct Halogenation:
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Chlorination of 7-iodonaphthalene using chlorinating agents (e.g., , ) under controlled conditions.
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Iodination of 1-chloronaphthalene via electrophilic substitution using iodine monochloride () or with oxidizing agents.
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Halogen Exchange (Finkelstein Reaction):
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Replacement of a bromine or fluorine atom in 1-chloro-7-halonaphthalene using potassium iodide () in polar aprotic solvents.
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Optimization Challenges
Synthetic yields are influenced by:
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Regioselectivity: Competing substitution at adjacent positions may occur, necessitating directing groups or protective strategies.
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Solvent Effects: Polar solvents (e.g., DMF, DMSO) enhance iodine incorporation but may promote side reactions.
Applications in Organic Chemistry
Cross-Coupling Reactions
1-Chloro-7-iodonaphthalene serves as a precursor in Suzuki-Miyaura and Ullmann couplings, leveraging the differential reactivity of chlorine and iodine substituents:
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Iodine participates preferentially in palladium-catalyzed couplings due to its lower bond dissociation energy compared to chlorine.
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Chlorine remains inert under mild conditions, enabling sequential functionalization .
Pharmaceutical Intermediates
Halogenated naphthalenes are pivotal in drug discovery, particularly in kinase inhibitors and anticancer agents. The iodine atom’s size facilitates π-stacking interactions with aromatic residues in biological targets, while chlorine enhances metabolic stability.
Physicochemical Properties and Stability
Thermal and Solubility Data
Experimental data for 1-chloro-7-iodonaphthalene remain limited, but inferences can be drawn from analogous compounds:
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Melting Point: Expected to range between 120–150°C, based on trends in dihalogenated naphthalenes .
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Solubility: Low solubility in water (<0.1 mg/mL); soluble in dichloromethane, THF, and toluene.
Stability Considerations
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Light Sensitivity: Iodine substituents may render the compound photosensitive, necessitating storage in amber glass.
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Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.
Biological and Toxicological Profile
While specific toxicological data for 1-chloro-7-iodonaphthalene are scarce, related compounds exhibit moderate toxicity profiles:
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Acute Toxicity: LD values for similar haloaromatics range from 200–500 mg/kg (oral, rat).
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Environmental Impact: Persistence in aquatic systems due to low biodegradability; bioaccumulation potential warrants further study.
Industrial and Research Significance
Future Research Directions
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Catalytic Applications: Exploration in transition-metal catalysis for C–H activation.
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Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.
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